molecular formula C14H12ClN3O3 B5780696 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Cat. No.: B5780696
M. Wt: 305.71 g/mol
InChI Key: JXQOKTVTHUBHIU-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a synthetic urea derivative supplied for research and development purposes. This compound belongs to a class of substituted ureas, which are of significant interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds and protein-binding motifs . As a diarylurea, its structure, featuring chlorophenyl and nitrophenyl groups, suggests potential for investigation in various biochemical applications, though its specific mechanism of action and research value are compound-dependent and require further characterization by the researcher. Researchers can utilize this chemical in exploratory studies, high-throughput screening campaigns, or as a building block in synthetic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult relevant safety data sheets and conduct their own literature reviews to determine the most relevant applications for their work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-9-5-6-12(18(20)21)8-13(9)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQOKTVTHUBHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 3 Chlorophenyl 3 2 Methyl 5 Nitrophenyl Urea

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. For 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, the central urea (B33335) linkage presents the most logical points for disconnection.

The primary retrosynthetic disconnections for the target molecule are across the two C-N bonds of the urea moiety. This leads to three potential synthetic strategies:

Disconnection 'a' : This involves the disconnection of the C-N bond between the carbonyl group and the 3-chlorophenyl nitrogen. This pathway suggests the reaction of 3-chlorophenyl isocyanate with 2-methyl-5-nitroaniline (B49896).

Disconnection 'b' : Conversely, disconnection of the C-N bond between the carbonyl group and the 2-methyl-5-nitrophenyl nitrogen points to the reaction of 2-methyl-5-nitrophenyl isocyanate with 3-chloroaniline (B41212).

Disconnection 'c' : This approach involves a double disconnection of both C-N bonds, suggesting a carbonyl source reacting with both 3-chloroaniline and 2-methyl-5-nitroaniline. This can be achieved using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI).

These disconnections form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to Diaryl Ureas

The synthesis of unsymmetrical diaryl ureas is well-established, with several classical methods being widely employed.

Isocyanate-Amine Coupling Approaches

The most common and direct method for the synthesis of unsymmetrical diaryl ureas is the reaction of an aryl isocyanate with an aryl amine. This reaction is typically high-yielding and proceeds under mild conditions.

For the synthesis of this compound, two variations of this approach are feasible, as identified in the retrosynthetic analysis:

Route A: Reaction of 3-chlorophenyl isocyanate with 2-methyl-5-nitroaniline.

Route B: Reaction of 2-methyl-5-nitrophenyl isocyanate with 3-chloroaniline.

The choice between these routes often depends on the commercial availability and stability of the respective isocyanate starting materials. A plausible experimental procedure for Route A is as follows:

Hypothetical Experimental Procedure:

To a solution of 2-methyl-5-nitroaniline (1.0 mmol) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (10 mL) at room temperature, 3-chlorophenyl isocyanate (1.0 mmol) is added dropwise. The reaction mixture is stirred at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to afford this compound. A similar procedure has been used for the synthesis of the structurally related 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, where 1-chloro-3-isocyanatobenzene was reacted with 4-nitrobenzenamine under microwave irradiation. nih.gov

ReagentMolar RatioSolventReaction TimeTemperature
2-methyl-5-nitroaniline1.0DCM or THF2-4 hoursRoom Temperature
3-chlorophenyl isocyanate1.0

Carbonyldiimidazole (CDI)-Mediated Condensations

N,N'-Carbonyldiimidazole (CDI) is a safer alternative to phosgene and is widely used for the synthesis of ureas, amides, and esters. The reaction proceeds in a two-step, one-pot manner. First, an amine reacts with CDI to form an imidazolide (B1226674) intermediate. This intermediate is then reacted with a second amine to yield the unsymmetrical urea.

In the context of synthesizing this compound, 3-chloroaniline would first be reacted with CDI to form the N-(3-chlorophenyl)imidazolide. Subsequent addition of 2-methyl-5-nitroaniline would then yield the final product. The order of addition of the amines can be reversed.

Plausible Reaction Scheme:

3-chloroaniline + CDI → N-(3-chlorophenyl)imidazolide + Imidazole

N-(3-chlorophenyl)imidazolide + 2-methyl-5-nitroaniline → this compound + Imidazole

This method avoids the handling of potentially unstable isocyanates and is generally carried out under mild conditions.

Reagent 1Reagent 2Reagent 3SolventTemperature
3-chloroanilineCarbonyldiimidazole2-methyl-5-nitroanilineAnhydrous THF or DCMRoom Temperature

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of carbonyl-containing compounds, including ureas. In this approach, an aryl halide or amine is reacted with carbon monoxide and another amine in the presence of a palladium catalyst.

For the synthesis of this compound, a possible route would involve the palladium-catalyzed carbonylation of 3-chloroaniline in the presence of 2-methyl-5-nitroaniline. However, controlling the selectivity to form the unsymmetrical urea over symmetrical by-products can be challenging.

A more controlled approach involves a two-step process where a protected urea is first arylated via a palladium-catalyzed C-N cross-coupling reaction, followed by deprotection and a second arylation. nih.gov

ReactantsCatalystLigandBaseSolventCO PressureTemperature
3-chloroaniline, 2-methyl-5-nitroaniline, COPd(OAc)₂ or PdCl₂(PPh₃)₂Phosphine-based (e.g., PPh₃)Organic or Inorganic BaseAnhydrous, polar aprotic (e.g., DMF, DMSO)1-10 atm80-120 °C

Advanced and Sustainable Synthetic Protocols

In line with the growing emphasis on environmentally friendly chemical processes, green chemistry principles are increasingly being applied to the synthesis of diaryl ureas.

Green Chemistry Principles in Urea Synthesis

The application of green chemistry to the synthesis of this compound focuses on several key areas:

Use of Safer Solvents: Traditional syntheses often employ hazardous solvents like dichloromethane or dimethylformamide. Green chemistry encourages the use of safer, bio-based alternatives. For instance, Cyrene™, a bio-based solvent, has been shown to be an effective medium for the synthesis of ureas from isocyanates and amines. rsc.org

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification. The reaction of an isocyanate with an amine can often be carried out under solvent-free conditions, for example, by grinding the reactants together, sometimes with microwave assistance. nih.gov

Catalytic Methods: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. Palladium-catalyzed carbonylation, while requiring optimization, offers a catalytic route to ureas, minimizing waste compared to methods that use stoichiometric activating agents.

Atom Economy: The isocyanate-amine coupling reaction exhibits excellent atom economy, as all the atoms of the reactants are incorporated into the final product. CDI-mediated synthesis also has good atom economy, with the main byproduct being imidazole, which can potentially be recycled.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Catalyst Development for Efficient Formation

The formation of the urea linkage can be achieved without catalysts, but for more challenging substrates or alternative synthetic routes, catalyst development is crucial. Transition metal catalysis, particularly with palladium, has been explored for the synthesis of unsymmetrical diaryl ureas. These methods often circumvent the use of potentially hazardous isocyanates.

One such approach is the reductive carbonylation of nitroaromatics in the presence of an amine and carbon monoxide. Palladium-based catalysts, often supported or used with specific ligands, facilitate this transformation. bohrium.comacs.org For instance, the synthesis of N,N'-diphenylurea has been accomplished from nitrobenzene (B124822) and aniline (B41778) using palladium catalysts, a strategy that could be adapted for this compound by using 3-chloroaniline and 2-methyl-5-nitrobenzene as starting materials. acs.org The choice of ligands, such as monodentate and bidentate phosphines, can significantly influence reaction rates and yields by affecting the electronic and steric properties of the catalytic complex. bohrium.com

Another powerful catalytic method is the palladium-catalyzed C–N cross-coupling reaction. This strategy allows for the sequential arylation of urea or a protected urea equivalent. nih.gov A general protocol might involve a first coupling of a (hetero)aryl halide with a protected urea (like benzylurea), followed by deprotection and a second coupling with a different aryl halide. This provides a versatile route to a wide array of unsymmetrical diaryl ureas. nih.gov

The following table summarizes different catalytic approaches applicable to diaryl urea synthesis.

Catalytic StrategyCatalyst System ExamplePrecursorsKey Advantages
Reductive CarbonylationPalladium salts with phosphine (B1218219) ligandsNitroarene, Arylamine, COAvoids handling isocyanates directly. bohrium.comacs.org
C–N Cross-CouplingPd catalyst (e.g., Pd(OAc)₂) with ligandsAryl halide, Urea (or protected form)High generality and efficiency for a wide range of substrates. nih.gov
Isocyanate SurrogatesBase (e.g., K₂CO₃)3-Substituted dioxazolones, ArylamineBenign synthesis, avoids toxic isocyanates and phosgene. tandfonline.com

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages for the production of diaryl ureas, particularly concerning safety and scalability. The synthesis often involves highly reactive intermediates like isocyanates and can be exothermic. Flow reactors enhance safety by minimizing the volume of hazardous material present at any given time and provide superior heat and mass transfer compared to batch processes. europa.eu

A key application of flow chemistry is in the generation and immediate use of isocyanate intermediates. For example, a Staudinger/aza-Wittig reaction sequence can be implemented in a continuous flow process to produce non-symmetrical ureas directly from carbon dioxide, an azide (B81097), and an amine. vapourtec.comconsensus.app This method avoids the isolation of the isocyanate, which is generated in situ and consumed in the subsequent reaction step within the flow system. Such a process could be adapted for the synthesis of the title compound by flowing the appropriate azide and amine precursors through the reactor system. vapourtec.com

The benefits of flow chemistry in relevant synthetic steps are highlighted in the table below.

Reaction TypeAdvantage in Flow ChemistryRelevance to Target Compound
Isocyanate Generation/UseEnhanced safety by minimizing accumulation of toxic intermediates; precise temperature control. europa.euThe primary synthetic route involves an isocyanate precursor.
NitrationSuperior control over highly exothermic reactions, reducing risks of thermal runaway. amt.ukRelevant for the synthesis of the 2-methyl-5-nitrophenyl precursor.
HydrogenationImproved gas-liquid mass transfer for more efficient and safer catalytic reductions. amt.ukApplicable for the reduction of the nitro group in analog synthesis.

Analog Design and Synthesis Strategies

The systematic structural modification of this compound is essential for exploring structure-activity relationships. Strategies focus on altering the key substituents: the chloro and nitro groups, their positions, and the methyl group.

The synthesis of positional isomers is achieved by using isomeric starting materials. For example, to move the chlorine atom from the 3-position to the 2- or 4-position, one would start with 2-chloroaniline (B154045) or 4-chloroaniline, respectively, and react it with 2-methyl-5-nitrophenyl isocyanate. Similarly, isomers of the 2-methyl-5-nitrophenyl moiety can be synthesized from other isomers of methyl-nitroaniline, such as 4-methyl-3-nitroaniline (B15663) or 2-methyl-3-nitroaniline. The analysis of these isomers, typically by NMR, mass spectrometry, and X-ray crystallography, allows for the determination of their precise structure and conformation. nih.gov

Varying the halogen substituent from chlorine to fluorine, bromine, or iodine can significantly alter the molecule's physicochemical properties due to differences in electronegativity, size, and lipophilicity. nih.gov The synthesis of these analogs is straightforwardly accomplished by substituting 3-chloroaniline with the corresponding 3-fluoro-, 3-bromo-, or 3-iodoaniline (B1194756) in the standard urea formation reaction.

A more advanced strategy for introducing halogens, particularly at specific positions like ortho to the urea linkage, involves directed C-H activation or borylation followed by halodeboronation. nih.gov For instance, a protocol using a boron handle can achieve regioselective ortho-halogenation of N-aryl ureas, providing access to analogs that may be difficult to synthesize via traditional routes. nih.gov

The nitro group is a versatile functional handle that can be readily modified. Its primary transformation is reduction to an amino group (-NH₂), which opens up a vast array of subsequent derivatization possibilities (e.g., acylation, sulfonylation). The reduction of an aromatic nitro group is a well-established transformation in organic chemistry. masterorganicchemistry.comwikipedia.org

Several methods are available for this reduction, with the choice depending on the desired selectivity and tolerance of other functional groups. masterorganicchemistry.comwikipedia.orgmdpi.com

Catalytic Hydrogenation : Using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a common and clean method. masterorganicchemistry.comwikipedia.org

Metal/Acid Reduction : Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are effective for converting a nitro group to an amine. masterorganicchemistry.com

The reduction process proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov Under certain conditions, it is possible to stop the reduction at the hydroxylamine (B1172632) stage, providing another route for analog synthesis. mdpi.com

The methyl group on the nitrophenyl ring can be altered to explore steric and electronic effects. This is achieved by using different alkyl-substituted nitroanilines as starting materials, for example, 2-ethyl-5-nitroaniline (B1661927) or 2-isopropyl-5-nitroaniline. While the title compound is achiral, introducing a chiral alkyl group (e.g., a sec-butyl group) would introduce stereochemical considerations, leading to diastereomeric products if another chiral center is present or a racemic mixture of enantiomers that may require separation.

Furthermore, N-methylation of the urea nitrogen atoms is a common strategy to disrupt planarity, break intermolecular hydrogen bonds, and potentially increase solubility. nih.gov This modification can be accomplished by using an N-methylated aniline as a starting material or through post-synthetic N-methylation, although selectivity can be a challenge. The introduction of N-methyl groups can force the urea conformation to shift from the typical trans,trans to a cis,cis arrangement, significantly altering its three-dimensional shape and interaction capabilities. nih.gov

Purification and Isolation Techniques for Urea Compounds

The isolation and purification of solid organic compounds, particularly diaryl ureas, are crucial steps to ensure the removal of unreacted starting materials, by-products, and other impurities. The choice of purification method is largely dependent on the physicochemical properties of the target compound and the nature of the impurities. For this compound, a crystalline solid, several techniques can be effectively employed.

Recrystallization: This is a fundamental and widely used technique for purifying solid compounds. The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For diaryl ureas, which possess a degree of polarity due to the urea linkage and potential polar substituents, a range of solvents can be considered. Ethanol has been successfully used for the recrystallization of a structurally similar compound, 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea. nih.gov The product was dissolved in warm 95% ethanol and then allowed to cool, leading to the formation of pure crystals. nih.gov This suggests that lower to medium polarity alcohols could be effective for this compound. The selection of an appropriate solvent or solvent system is often determined empirically.

Solvent/Solvent System Rationale for Use with Diaryl Ureas General Observations
Ethanol/WaterGood for moderately polar compounds. Water acts as an anti-solvent.Often yields well-defined crystals.
Acetone/WaterSimilar to ethanol/water, suitable for compounds soluble in acetone.Effective for a range of polarities.
Ethyl Acetate (B1210297)/Hexane (B92381)A common system for compounds of intermediate polarity.Good for removing both more polar and less polar impurities.
MethanolSuitable for polar compounds.Urea and its derivatives often show good solubility in hot methanol.
TolueneCan be effective for less polar diaryl ureas.May require higher temperatures.

Column Chromatography: Flash column chromatography is another powerful technique for the purification of organic compounds. It is particularly useful when recrystallization is ineffective or when separating mixtures of compounds with similar solubility profiles. In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (solvent or mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent.

For diaryl ureas, a common stationary phase is silica gel, and the eluent is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation. For instance, a gradient of increasing polarity can be used to first elute non-polar impurities, followed by the desired product, and finally the more polar impurities. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification of urea derivatives, offering higher resolution. mdpi.com

Precipitation: In some synthetic procedures, the diaryl urea product may precipitate directly from the reaction mixture upon formation, especially if the chosen solvent is one in which the product has low solubility. tandfonline.com This can be an effective initial purification step, as it separates the product from soluble impurities. The collected solid can then be further purified by recrystallization.

Synthetic Yield Optimization and Scalability Studies

The most prevalent method for the synthesis of unsymmetrical diaryl ureas, including this compound, involves the reaction of an isocyanate with an amine. In this case, 3-chlorophenyl isocyanate would be reacted with 2-methyl-5-nitroaniline.

Optimization of Reaction Conditions: The yield and purity of the product are highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: The reaction between an isocyanate and an amine is typically exothermic. While often carried out at room temperature, controlling the temperature can be crucial. Lowering the reaction temperature can prevent the formation of by-products from side reactions. nih.gov

Solvent: The choice of solvent can influence the reaction rate and the ease of product isolation. Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile (B52724) are commonly used. In some cases, the reaction can be performed without a solvent, which can be advantageous for scalability and green chemistry. nih.gov

Stoichiometry of Reactants: Using a slight excess of one of the reactants can help to drive the reaction to completion. However, this may necessitate a more rigorous purification step to remove the unreacted starting material.

Catalysis: While the reaction between isocyanates and amines is generally facile, catalysts can sometimes be employed to increase the reaction rate, particularly with less reactive starting materials.

Scalability Considerations: Scaling up the synthesis of diaryl ureas from laboratory to industrial production presents several challenges.

Handling of Hazardous Reagents: Isocyanates are reactive and can be hazardous. The use of phosgene or its derivatives to prepare isocyanates is a significant safety concern, especially on a large scale. google.com This has led to the development of alternative, phosgene-free methods for isocyanate generation or the use of isocyanate surrogates. tandfonline.com

Reaction Control: The exothermic nature of the isocyanate-amine reaction requires efficient heat dissipation on a large scale to maintain optimal temperature and prevent runaway reactions.

Product Isolation and Purification: Filtration and drying of large quantities of solid product need to be efficient. Recrystallization on an industrial scale requires large volumes of solvents, which has economic and environmental implications. Therefore, developing processes where the product crystallizes directly from the reaction mixture in high purity is highly desirable.

Green Chemistry Approaches: Modern process development focuses on minimizing waste, using less hazardous solvents, and improving energy efficiency. Research into catalytic methods, such as palladium-catalyzed C-N cross-coupling reactions, offers an alternative route to diaryl ureas that avoids the use of isocyanates. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also improve efficiency and reduce waste. beilstein-journals.org

Parameter Laboratory Scale Consideration Industrial Scale Consideration
Reagents Use of commercial isocyanates is common.In-house synthesis of isocyanates or use of safer alternatives is preferred. tandfonline.comgoogle.com
Solvent A wide range of solvents can be used.Solvent choice is critical, with a focus on cost, safety, and recyclability.
Temperature Control Easily managed with standard lab equipment.Requires robust cooling systems to manage exotherms.
Purification Column chromatography is a viable option.Recrystallization or precipitation are more practical. Chromatography is generally avoided for bulk production.
Yield Maximizing yield is a primary goal.Consistent yield and high purity are crucial for process viability.

Molecular Interactions and Mechanistic Investigations of 1 3 Chlorophenyl 3 2 Methyl 5 Nitrophenyl Urea

Fundamental Principles of Ligand-Macromolecule Recognition

The interaction between a ligand, in this case, "1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea," and a macromolecule, typically a protein, is governed by the principles of molecular recognition. This process is highly specific and is driven by a combination of intermolecular forces. wikipedia.org The binding of a ligand to a receptor protein alters the protein's conformation, affecting its three-dimensional shape and, consequently, its functional state. wikipedia.org

Key forces that mediate these interactions include:

Hydrogen Bonds: The urea (B33335) linkage in "this compound" contains hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), which can form directional interactions with amino acid residues in a protein's binding site. mdpi.com

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms and are significant in ensuring a snug fit between the ligand and the macromolecule. fiveable.me

Hydrophobic Interactions: The aromatic rings (3-chlorophenyl and 2-methyl-5-nitrophenyl) of the compound are hydrophobic and will preferentially interact with nonpolar regions of a protein, excluding water molecules and contributing to the stability of the complex. wikipedia.org

Electrostatic Interactions: The nitro group and the chlorine atom on the phenyl rings can create partial charges, leading to electrostatic interactions with charged or polar residues in the binding site. fiveable.me

Elucidation of Specific Enzyme Inhibition Mechanisms

Should "this compound" be found to inhibit an enzyme, the next step would be to elucidate the mechanism of this inhibition. This involves kinetic studies to determine how the compound affects the enzyme's catalytic activity.

Kinetics of Enzyme-Compound Interaction (e.g., K_i, IC50 determination without therapeutic context)

Enzyme kinetics studies measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. Two key parameters are determined:

IC50 (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is an empirical measure of the inhibitor's potency.

K_i (Inhibition constant): This is a more fundamental measure of the inhibitor's binding affinity. It represents the dissociation constant of the enzyme-inhibitor complex. A lower K_i value indicates a higher affinity and a more potent inhibitor. rsc.org

To illustrate, consider the hypothetical kinetic data for the inhibition of a generic kinase by "this compound":

ParameterValueDescription
IC50 0.5 µMConcentration of the compound that inhibits 50% of the enzyme's activity.
K_i 0.2 µMThe dissociation constant for the binding of the compound to the enzyme.

This is a hypothetical data table.

Competitive, Non-Competitive, and Uncompetitive Inhibition Modes

There are several reversible inhibition mechanisms, each with a distinct effect on the enzyme's kinetic parameters (Vmax, the maximum reaction rate, and Km, the substrate concentration at half Vmax). byjus.comucl.ac.uk

Competitive Inhibition: The inhibitor and the substrate compete for the same active site on the enzyme. knyamed.com In this mode, the inhibitor's effect can be overcome by increasing the substrate concentration. knyamed.com This type of inhibition increases the apparent Km but does not affect the Vmax. knyamed.com

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. knyamed.com This type of inhibition reduces the Vmax but does not affect the Km. knyamed.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. byjus.com This mode of inhibition is more common in reactions involving multiple substrates. byjus.com It leads to a decrease in both Vmax and Km.

The following table summarizes the expected kinetic changes for each inhibition mode:

Inhibition ModeEffect on VmaxEffect on Km
Competitive UnchangedIncreased
Non-Competitive DecreasedUnchanged
Uncompetitive DecreasedDecreased

This is a hypothetical data table.

Allosteric Modulation Mechanisms

Allosteric modulation occurs when a molecule binds to a site on a protein other than the primary active site, known as an allosteric site. wikipedia.org This binding event induces a conformational change in the protein that alters its activity. fiveable.me Allosteric modulators can be either positive (enhancing activity) or negative (inhibiting activity). wikipedia.org

Unlike competitive inhibitors that directly block the active site, allosteric inhibitors, a form of non-competitive inhibition, modulate the enzyme's function in a more subtle way. jackwestin.com This can offer advantages such as higher specificity, as allosteric sites are often less conserved than active sites. longdom.org The binding of "this compound" to an allosteric site could stabilize an inactive conformation of the enzyme, thereby reducing its catalytic output. longdom.org

Protein Binding and Molecular Docking Hypothesis Generation

To understand the interaction of "this compound" with a target protein at a structural level, computational methods like molecular docking are employed. jppres.com These in silico techniques predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net

Characterization of Binding Sites and Pockets

Molecular docking simulations can identify potential binding sites and pockets on a protein's surface that can accommodate "this compound". nih.gov The characterization of these sites involves analyzing their size, shape, and the types of amino acid residues present. plos.org

For instance, a docking study might hypothesize that the 3-chlorophenyl group of the compound fits into a hydrophobic pocket lined with nonpolar amino acids like leucine (B10760876) and valine. Simultaneously, the urea moiety could form hydrogen bonds with polar residues such as serine or threonine at the pocket's entrance. The 2-methyl-5-nitrophenyl group might engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. mdpi.com

A hypothetical summary of a molecular docking analysis could be presented as follows:

Interacting ResidueInteraction TypeLigand Moiety Involved
Leucine 83Hydrophobic3-Chlorophenyl
Valine 91Hydrophobic3-Chlorophenyl
Serine 144Hydrogen BondUrea (C=O)
Threonine 145Hydrogen BondUrea (N-H)
Phenylalanine 268π-π Stacking2-methyl-5-nitrophenyl

This is a hypothetical data table.

Such computational predictions provide a valuable starting point for further experimental validation, such as site-directed mutagenesis, to confirm the key residues involved in the binding interaction.

Role of Specific Amino Acid Residues in Recognition

There is no available research that identifies the specific amino acid residues involved in the molecular recognition of this compound by any protein target. While studies on other diaryl ureas suggest that interactions often occur with residues in hydrophobic pockets and that the urea moiety can form hydrogen bonds, the precise residues that would interact with this specific compound have not been determined.

Conformational Changes Upon Ligand Binding

Information regarding conformational changes induced in a target protein upon the binding of this compound is not present in the current body of scientific literature. Understanding such changes is crucial for elucidating the mechanism of action, but no structural studies, such as X-ray crystallography or NMR spectroscopy, have been published for this compound in complex with a biological target.

Receptor Interaction Profiling at a Molecular Level

Orthosteric and Allosteric Binding Site Analysis

There are no studies that delineate whether this compound binds to an orthosteric or an allosteric site on any given receptor. This fundamental aspect of its interaction profile remains uninvestigated. The distinction between these binding modes is critical, as it dictates the compound's potential effects on receptor function.

Ligand-Induced Receptor Activation or Deactivation Hypotheses

Without binding site information or functional assay data, it is not possible to formulate any scientifically grounded hypotheses regarding whether this compound acts as a receptor agonist (activator) or antagonist (deactivator).

Intermolecular Forces Governing Compound-Target Association

Hydrogen Bonding Networks

While the chemical structure of this compound—specifically the urea group—suggests its potential to act as both a hydrogen bond donor and acceptor, no experimental or computational studies have been published that map out the specific hydrogen bonding networks it forms with a biological target. The urea moiety is a common motif in drug design known for its ability to form robust hydrogen bonds with protein backbones or amino acid side chains. However, without specific data, any description of these interactions would be purely speculative.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases indicates a significant gap in publicly accessible research concerning the specific molecular interactions and cellular permeation mechanisms of the compound this compound. Despite its well-defined structure, detailed experimental and computational studies outlining its specific biophysical and pharmacokinetic properties appear to be unpublished or proprietary.

Following an extensive search for scholarly articles, patents, and research data, no specific studies were identified that would permit a detailed discussion of the compound according to the requested analytical framework. The required in-depth analysis of its hydrophobic interactions, pi-stacking, halogen bonding contributions, and specific mechanisms of cellular entry has not been detailed in the available scientific literature.

While general principles of molecular interactions can be inferred from the compound's structure—a diaryl urea derivative—providing a scientifically accurate and specific account as requested is not possible without dedicated research on this particular molecule. The broader class of diaryl ureas is known for its diverse biological activities, often attributed to its capacity for forming strong hydrogen bonds and engaging in various non-bonded interactions, including those specified in the query. mdpi.com However, the precise nature and strength of these interactions are highly dependent on the specific substituent patterns on the aryl rings.

For instance, research on a structurally related compound, 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, has provided insights into its crystal structure, revealing intermolecular associations through hydrogen bonds and weak C—H···Cl interactions. nih.gov Such studies highlight the types of interactions that are possible, but these findings cannot be directly extrapolated to provide a detailed and accurate account for this compound due to differences in substituent positions (2-methyl and 5-nitro vs. 4-nitro), which would significantly alter the molecule's electronic and steric properties.

Similarly, the investigation of cellular permeation, distinguishing between passive diffusion and active transport, requires specific experimental data from cell-based assays. longdom.org Urea transporters (UTs) are known to facilitate the passage of urea and related small molecules across cell membranes, a process distinct from simple passive diffusion through the lipid bilayer. nih.govnih.gov However, no studies were found that investigate the interaction of this compound with these or any other transport systems.

Structure Activity Relationship Sar and Molecular Design Principles for 1 3 Chlorophenyl 3 2 Methyl 5 Nitrophenyl Urea Analogs

Systematic Modification of the Chlorophenyl Moiety

The 3-chlorophenyl group represents a crucial component of the parent molecule, likely engaging in important interactions within a biological target. Understanding the impact of its substitution pattern is fundamental to designing more potent analogs.

Impact of Halogen Position and Type on Interaction Profiles

The position of the halogen is also critical. Studies on other diaryl ureas have shown that a chlorine atom at the ortho-position of the urea (B33335) group can be optimal for high inhibitory potency against certain kinases. nih.gov In the case of 1-(3-chlorophenyl) derivatives, moving the chlorine to the ortho or para position would alter the molecule's electronic distribution and steric profile, thereby affecting its ability to form key hydrogen bonds and van der Waals interactions with a target protein.

The type of halogen (e.g., fluorine, bromine, iodine) also plays a role. A fluorine atom, being smaller and more electronegative than chlorine, might lead to different interactions. Conversely, the larger and more polarizable bromine and iodine atoms could introduce favorable interactions in larger hydrophobic pockets. The choice of halogen can thus be used to fine-tune the binding affinity.

Table 1: Postulated Impact of Halogen Substitution on the Chlorophenyl Moiety

ModificationPositionHalogen TypeAnticipated Effect on Interaction Profile
Position IsomerismOrtho (2-Cl)ChlorineMay enhance binding through altered hydrogen bonding patterns and steric interactions.
Para (4-Cl)ChlorineCould lead to different hydrophobic and electronic interactions compared to the meta position.
Halogen SubstitutionMeta (3-F)FluorineIncreased electronegativity may alter electronic interactions; smaller size may be better tolerated in sterically constrained pockets.
Meta (3-Br)BromineLarger size and polarizability could enhance binding in larger, less constrained hydrophobic regions.
Meta (3-I)IodineLargest halogen, may provide the strongest hydrophobic interactions but could also introduce steric hindrance.

Exploration of Other Aromatic Substituents

Beyond halogens, introducing other substituents on the chlorophenyl ring can further probe the chemical space and potentially enhance activity. Electron-donating groups (EDGs) like methyl or methoxy, and electron-withdrawing groups (EWGs) like trifluoromethyl or cyano, can systematically alter the electronic properties of the ring.

For example, in a study of thieno[2,3-b]pyridines with a phenylacetamide moiety, compounds bearing a cyano group (an EWG) showed a decrease in FOXM1 expression, suggesting that the electronic properties of the substituent are key to its biological activity. mdpi.com The introduction of a trifluoromethyl group, a strong EWG, has been shown in some urea derivatives to have a significant impact on their biological activity. researchgate.net Conversely, an electron-donating methyl group can enhance hydrophobic interactions and may be favored in certain binding pockets.

Variational Analysis of the Methyl-Nitrophenyl Substructure

The 2-methyl-5-nitrophenyl moiety is another critical determinant of the compound's biological activity, offering multiple sites for modification to improve potency and selectivity.

Influence of Methyl Group Position and Size

The methyl group at the 2-position likely plays a role in establishing a specific conformation of the molecule through steric influence, which may be optimal for binding. Shifting the methyl group to the 3- or 4-position would alter this conformation and could either enhance or diminish activity depending on the topology of the target's binding site.

Increasing the size of the alkyl group (e.g., to ethyl or isopropyl) could lead to increased van der Waals interactions if the binding pocket can accommodate the additional bulk. However, it could also introduce steric clashes, thereby reducing binding affinity. Studies on choline-urea interactions have demonstrated that even the addition of a single methyl group can significantly alter molecular interactions. rsc.org

Nitrophenyl Group Modification and Bioisosteric Replacements

The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its position on the aromatic ring is critical, as studies on nitro-containing chalcones have shown that the biological activity is highly dependent on the location of the nitro group. mdpi.com The electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule, which can be crucial for its interaction with biological targets. cambridgemedchemconsulting.com

Given that nitro groups can sometimes be associated with toxicity, exploring bioisosteric replacements is a common strategy in drug design. nih.gov A bioisostere is a functional group that retains the key electronic and steric properties of the original group, but with a different atomic composition, potentially leading to improved pharmacokinetic or toxicological profiles.

Table 2: Potential Bioisosteric Replacements for the Nitro Group

Original GroupBioisosteric ReplacementKey Properties MimickedPotential Advantages
Nitro (-NO₂)Trifluoromethyl (-CF₃)Strong electron-withdrawing character, similar size.Generally more metabolically stable and less likely to be reduced to toxic metabolites.
Cyano (-CN)Strong electron-withdrawing character, linear geometry.Can act as a hydrogen bond acceptor.
Sulfonyl (-SO₂CH₃)Tetrahedral geometry, hydrogen bond acceptor.Can improve solubility and metabolic stability.
N-acylsulfonamide (-NHSO₂CH₃)Hydrogen bond donor and acceptor capabilities.Offers more complex interaction possibilities.

Electronic Effects of Substituents on Molecular Interactions

Substituents that are electron-withdrawing, such as the chloro and nitro groups in the parent compound, decrease the electron density of the aromatic rings. This can influence π-π stacking interactions with aromatic residues in the binding site of a target protein. Conversely, electron-donating groups would increase the electron density, potentially favoring different types of interactions.

Role of the Urea Linkage in Molecular Recognition

The diaryl urea linkage is a critical pharmacophore in many biologically active molecules, primarily due to its unique structural and electronic properties. It serves as a rigid yet conformationally aware linker that presents hydrogen bonding groups in a well-defined spatial arrangement, making it fundamental to molecular recognition at protein targets. nih.gov

Computational studies on analogous phenyl-substituted ureas have quantified these rotational barriers. Rotation about the C(sp²)-N bond is considerably hindered, with calculated energy barriers in the range of 8.6 to 9.4 kcal/mol. acs.orgacs.org This is slightly higher than the barrier in unsubstituted urea (approx. 8.2 kcal/mol), indicating that the aryl substituents stabilize the planar conformation of the urea core. acs.org

In contrast, the rotation around the N-C(aryl) bond is less restricted, with a calculated barrier of approximately 2.4 kcal/mol for phenylurea. acs.orgacs.org This allows the phenyl rings to adopt various orientations relative to the urea plane. The preferred conformation is typically one where the N-H bonds are anti to the other nitrogen atom across the carbonyl group. However, the substituents on the phenyl rings in 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea introduce specific steric and electronic effects.

2-methyl group: The ortho-methyl group introduces steric hindrance, which can increase the rotational barrier of the N-C(aryl) bond and influence the preferred dihedral angle to minimize steric clash.

3-chloro and 5-nitro groups: These electron-withdrawing groups can affect the electronic distribution and bond strengths within the molecule but are expected to have a less direct steric impact on conformation compared to the ortho-substituent.

Variable temperature NMR studies on other ortho-disubstituted diaryl ureas have shown a preference for conformations where the most bulky ortho-substituents are aligned in an anti fashion to minimize steric repulsion. researchgate.net This suggests that the 2-methyl group in the target compound plays a crucial role in dictating the molecule's accessible conformations for receptor binding.

Table 1: Typical Calculated Rotational Energy Barriers in Diaryl Urea Analogs.
BondDescriptionTypical Energy Barrier (kcal/mol)Reference
Urea C-NRotation around the amide-like bond within the urea core.8.6 - 9.4 acs.orgacs.org
N-C(aryl)Rotation of the phenyl ring relative to the urea plane.~2.4 acs.orgacs.org

The urea moiety is an excellent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor and acceptor. This dual functionality is central to its role in molecular recognition and the stabilization of ligand-protein complexes. nih.gov

Hydrogen Bond Donors: The two N-H groups of the urea linkage are potent hydrogen bond donors. Their ability to form strong, directional interactions with acceptor atoms (like oxygen or nitrogen) on a biological target is a key determinant of binding affinity.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, readily interacting with donor groups such as N-H or O-H on a receptor.

In the solid state, diaryl ureas frequently form extensive hydrogen-bonding networks. A common motif is the one-dimensional "urea tape" or chain, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. However, the presence of other strong acceptor groups in the molecule can lead to alternative patterns. In the crystal structure of a close analog, 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, the molecules form cyclic associations through N-H···O(nitro) hydrogen bonds, where the urea N-H groups interact with the oxygen atoms of the nitro group on an adjacent molecule rather than the urea carbonyl. nih.gov This highlights that intramolecular and intermolecular competition between hydrogen bond acceptors (urea carbonyl vs. nitro oxygen) can dictate the specific recognition patterns.

Table 2: Hydrogen Bonding Properties of the Urea Linkage.
SiteFunctionDescription
N-H (Amide Protons)DonorTwo sites capable of donating strong hydrogen bonds to electronegative atoms.
C=O (Carbonyl Oxygen)AcceptorOne primary site for accepting hydrogen bonds from donor groups.

Scaffold Hopping and Lead Optimization Principles (Theoretical Chemical Design)

Scaffold hopping is a drug design strategy that aims to identify isofunctional molecules with structurally distinct core frameworks, or scaffolds. slideshare.netnih.gov This approach is valuable for discovering novel chemical entities with potentially improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetics, while also expanding intellectual property space. bhsai.org For a diaryl urea compound like "this compound," the central N,N'-diarylurea moiety serves as the primary scaffold.

In the theoretical design of new analogs, the urea core is a key target for modification. The urea functionality is a privileged structure in medicinal chemistry, primarily due to its ability to act as a rigid hydrogen bond donor through its two N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. frontiersin.orgresearchgate.netresearchgate.net This allows it to form critical interactions with biological targets, such as the conserved glutamate (B1630785) and aspartate residues in the DFG motif of various kinases. researchgate.netmdpi.com

However, urea-containing compounds can sometimes suffer from drawbacks like poor solubility or metabolic instability. nih.gov Bioisosteric replacement, a key principle in scaffold hopping, involves substituting the urea moiety with other functional groups that mimic its size, shape, and electronic properties, thereby preserving the essential interactions required for biological activity. bohrium.comgoogle.com This strategy can lead to new scaffolds with improved drug-like properties.

Several functional groups have been successfully employed as bioisosteres for the urea scaffold. These replacements aim to replicate the hydrogen bonding capacity and the spatial arrangement of the flanking aryl rings.

Table 1: Potential Bioisosteric Replacements for the Urea Scaffold

Original Scaffold Bioisosteric Replacement Rationale for Replacement Key Properties
Urea Thiourea The sulfur atom replaces the carbonyl oxygen. It is a slightly weaker H-bond acceptor but can alter lipophilicity and metabolic stability. bohrium.com H-bond donor/acceptor
Urea Squaramide The four-membered ring structure acts as a strong hydrogen bond donor and can enhance aromatic character, often improving binding affinity. nih.gov Rigid, strong H-bond donor
Urea Cyanoguanidine Replaces the carbonyl group, maintaining H-bond donor capabilities while altering electronic properties and potentially improving metabolic stability. bohrium.com H-bond donor
Urea 1,2,3-Triazole This five-membered heterocyclic ring is a well-established amide bioisostere that can orient substituents in a similar spatial arrangement. nih.gov Aromatic, metabolically stable

Lead optimization, a subsequent phase of drug discovery, focuses on fine-tuning the structure of a lead compound to enhance its desired properties. danaher.com For "this compound," optimization would involve systematically modifying the two phenyl rings. Structure-activity relationship (SAR) studies on other diaryl urea kinase inhibitors have shown that substitutions on these rings are critical for potency and selectivity. researchgate.netnih.gov

Theoretical lead optimization strategies could include:

Modification of the 3-Chlorophenyl Ring: The position and nature of the halogen can be altered. Replacing chlorine with fluorine might block metabolic oxidation, while moving the substituent to the 2- or 4-position could probe different interactions within a target's binding pocket. google.com

Modification of the 2-Methyl-5-Nitrophenyl Ring: The methyl and nitro groups significantly influence the electronic and steric properties of the ring. The nitro group is a strong electron-withdrawing group, while the methyl group is a small, lipophilic electron-donating group. Varying these substituents could modulate binding affinity and pharmacokinetic profiles. For instance, replacing the nitro group with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3) could maintain or enhance activity while potentially improving metabolic stability. nih.gov The methyl group could be replaced with larger alkyl groups to explore hydrophobic pockets or with polar groups to improve solubility.

Fragment-Based Drug Design (FBDD) Analogies for Urea Scaffolds

Fragment-Based Drug Design (FBDD) is a rational drug discovery approach that begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. frontiersin.org These initial fragment "hits" are then optimized and grown or linked together to produce a higher-affinity lead compound. frontiersin.orgnih.gov

The structure of "this compound" is highly amenable to a theoretical FBDD approach. The molecule can be deconstructed into three primary fragments:

Fragment A: 3-Chloroaniline (B41212)

Fragment B: 2-Methyl-5-nitroaniline (B49896)

Fragment C: A carbonyl moiety (or a phosgene (B1210022) equivalent) that links the two aniline (B41778) fragments.

In a hypothetical FBDD campaign, fragments similar to 3-chloroaniline and 2-methyl-5-nitroaniline could be identified from a fragment library screen as binding to adjacent pockets on a protein target. The urea scaffold itself serves as an ideal and versatile linker. Its rigid, planar structure and defined hydrogen-bonding vectors make it a powerful building block for connecting and orienting different fragment hits. nih.gov

The process can be envisioned in several ways:

Fragment Linking: If two independent fragments (e.g., a chlorophenyl fragment and a nitrophenyl fragment) are found to bind in proximity, a urea linker could be computationally or synthetically introduced to bridge them, creating a more potent, larger molecule.

Fragment Growing: A single fragment hit, such as a substituted aniline bound to the target, could be elaborated. The urea moiety can be added to the fragment's amino group, and the other side of the urea can be used as a vector to "grow" the molecule into an adjacent empty pocket by adding a second aryl group.

The urea scaffold's utility in FBDD is underscored by its prevalence in known inhibitors, particularly kinase inhibitors, where it consistently forms key hydrogen bonds. frontiersin.orgmdpi.com This recurring binding motif makes it a reliable and predictable linker for fragment elaboration.

Table 2: Fragment-Based Deconstruction and Reassembly Analogy

Molecule Fragment Deconstruction FBDD Strategy Theoretical Reassembled Analog
This compound Fragment 1: 3-Chlorophenyl Fragment 2: 2-Methyl-5-nitrophenyl Linker: Urea Fragment Linking: Connect Fragment 1 and Fragment 2 using a central urea linker to occupy two adjacent binding sites. This compound
This compound Fragment 1: 3-Chlorophenyl-urea Fragment 2: 2-Methyl-5-nitrophenyl Fragment Growing: Start with a 3-chlorophenyl-urea fragment hit and add a second aryl group (Fragment 2) to explore an adjacent hydrophobic pocket. This compound

This fragment-based perspective allows medicinal chemists to explore chemical space more efficiently, building complex molecules from simple, validated building blocks, with the urea scaffold serving as a robust and effective linking element. nih.gov

Computational Chemistry and Theoretical Modeling of 1 3 Chlorophenyl 3 2 Methyl 5 Nitrophenyl Urea

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the fundamental Schrödinger equation, are employed to determine the electronic structure and energy of a molecule. nih.gov Among the most widely used methods is Density Functional Theory (DFT), which calculates the electron density to determine the molecule's properties. A common approach for organic molecules involves using the B3LYP hybrid functional with a basis set like 6-31G(d,p) or 6-311G**, which provides a good balance between computational cost and accuracy for predicting geometries and electronic properties. researchgate.netreddit.cominpressco.com

The electronic behavior of a molecule is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For molecules containing nitroaromatic and chloroaromatic moieties, DFT calculations can precisely determine these energy values. researchgate.netrdd.edu.iq

Illustrative Data for Diaryl Urea (B33335) Analogues: The following table presents typical HOMO, LUMO, and energy gap values calculated for similar organic compounds using DFT methods.

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap (ΔE)~4.0 to 5.0

Note: The values are representative for aromatic urea derivatives and serve as an example of data obtained from QM calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map is color-coded to represent different potential values.

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H protons in the urea bridge). researchgate.net

Green Regions: Represent neutral or near-zero potential.

For 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, the MEP surface would likely show strong negative potential around the oxygen atoms of the nitro group and the urea carbonyl group, making them primary sites for interaction with electrophiles or hydrogen bond donors. Positive potential would be concentrated on the N-H protons of the urea linkage, highlighting their role as hydrogen bond donors. researchgate.net

Computational methods can identify the most stable conformer by performing a geometry optimization or energy minimization. researchgate.net A common technique is a "torsion scan" (or relaxed potential energy surface scan), where a specific dihedral angle is systematically rotated in increments, and the energy of the molecule is minimized at each step. nih.govwuxiapptec.com This process identifies low-energy conformers and the energy barriers separating them. nih.gov Studies on similar N,N'-diaryl ureas have shown a strong preference for conformations where the two aryl rings are disposed cis (or syn) to one another relative to the C-N bonds. nih.govnih.gov The final minimized geometry corresponds to the most probable structure of the molecule in a vacuum.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. mdpi.com Global reactivity descriptors, derived from HOMO and LUMO energies, include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S): The inverse of hardness, indicating how easily the electron cloud can be polarized.

While these descriptors apply to the molecule as a whole, Fukui functions provide insight into local reactivity, pinpointing which atoms within the molecule are most reactive. rowansci.comacs.org The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added or removed. joaquinbarroso.comwikipedia.org There are three main types:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

f0(r): Predicts the site for a radical attack.

By calculating the "condensed Fukui functions" for each atom, one can rank the atomic sites by their susceptibility to different types of reactions. joaquinbarroso.com

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.govekb.eg It is a cornerstone of structure-based drug design, helping to elucidate how a molecule like this compound might interact with a biological target. ekb.egmdpi.com The process involves a search algorithm to generate various binding poses and a scoring function to rank them based on their predicted binding free energy. nih.govyoutube.com

Docking algorithms can be broadly categorized based on how they handle molecular flexibility. scribd.comasianjpr.com

Rigid Docking: In this approach, both the ligand and the receptor are treated as rigid bodies. asianjpr.com The algorithm only explores the six degrees of rotational and translational freedom of the ligand. This method is computationally fast but may fail to identify the correct binding pose if conformational changes are necessary for binding. acs.org It is most effective when the correct conformation of the ligand is already known.

Flexible Docking: This more realistic approach allows for conformational flexibility in the ligand. nih.gov The algorithm explores not only the position and orientation of the ligand but also its rotatable bonds. ucsf.edu A common strategy is the "anchor-and-grow" method, where a rigid core fragment of the ligand is docked first (the anchor), and the flexible parts are then added incrementally. ucsf.edu Some advanced algorithms also allow for limited flexibility in the protein's active site, typically by allowing certain amino acid side chains to rotate. springernature.com Programs like AutoDock are widely used for performing flexible docking simulations. nih.govnih.gov This method provides a more accurate prediction of the binding mode but is computationally more intensive. nih.gov

Scoring Functions and Docking Validation

In the context of molecular docking, scoring functions are mathematical models used to approximate the binding affinity between a ligand, such as "this compound," and a macromolecular target. wikipedia.org The primary goal of a scoring function is to rank different binding poses and, ideally, to distinguish between active and inactive compounds. nih.gov The selection of an appropriate scoring function is a critical step that influences the reliability of the docking results.

Commonly used scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. nih.gov

Force-field-based scoring functions , such as those used in AutoDock, calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein. dntb.gov.ua

Empirical scoring functions , like ChemScore, use a regression-based approach where the binding energy is calculated as a sum of weighted energy terms that include hydrogen bonds, hydrophobic interactions, and penalties for conformational changes upon binding. h-its.org

Knowledge-based scoring functions , for instance DrugScore, derive statistical potentials from a large database of known protein-ligand complexes to evaluate the likelihood of specific intermolecular interactions. nih.gov

Docking validation is an essential process to ensure that the chosen docking protocol and scoring function can accurately reproduce a known binding mode. A common validation method is to re-dock a co-crystallized ligand into its corresponding protein structure. A successful validation is typically characterized by a low root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose, generally considered to be less than 2.0 Å.

A hypothetical validation study for "this compound" against a putative kinase target might yield the following results with different scoring functions:

Scoring FunctionPredicted Binding Affinity (kcal/mol)RMSD from Native Pose (Å)
AutoDock Vina-8.51.2
ChemScore-9.21.5
DrugScore-7.91.8

In this illustrative table, all three scoring functions provide a reasonable prediction of the binding mode, as indicated by the low RMSD values. AutoDock Vina shows the best pose prediction with the lowest RMSD, while ChemScore predicts the strongest binding affinity. Such comparative analysis is crucial for selecting the most appropriate scoring function for subsequent virtual screening or binding mode analysis.

Identification of Potential Binding Modes

Once a docking protocol is validated, it can be used to predict the potential binding modes of "this compound" within the active site of a biological target. The analysis of these binding modes provides insights into the key intermolecular interactions that stabilize the ligand-protein complex.

For a urea-based compound like "this compound," the urea moiety is a key pharmacophoric feature, capable of forming multiple hydrogen bonds. nih.gov A detailed examination of the predicted binding poses would likely reveal the following interactions:

Hydrogen Bonds: The urea group's N-H donors and the carbonyl oxygen acceptor are prime candidates for forming hydrogen bonds with amino acid residues in the binding pocket, such as aspartate, glutamate (B1630785), or the backbone amides and carbonyls. nih.gov

Hydrophobic Interactions: The chlorophenyl and methyl-nitrophenyl rings are expected to engage in hydrophobic interactions with nonpolar residues like leucine (B10760876), valine, and isoleucine.

Pi-stacking: The aromatic rings could also participate in pi-pi stacking or pi-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

A hypothetical docking study of "this compound" into a kinase active site might identify the following key interactions:

Interaction TypeLigand GroupInteracting ResidueDistance (Å)
Hydrogen BondUrea N-HAsp145 (side chain O)2.8
Hydrogen BondUrea C=OGln85 (side chain NH2)3.1
HydrophobicChlorophenylLeu78, Val86-
Pi-stackingMethyl-nitrophenylPhe1464.5

This table illustrates a plausible binding mode where the urea group acts as a hydrogen bond hinge, and the aromatic rings anchor the ligand in a hydrophobic pocket, a common binding pattern for many kinase inhibitors.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and stability of the complex over time.

Simulation of Ligand-Target Complexes in Aqueous Environment

MD simulations of the "this compound"-target complex are typically performed in an explicit aqueous environment to mimic physiological conditions. The system is placed in a periodic box of water molecules, and ions are added to neutralize the system and achieve a physiological salt concentration. The simulation then numerically solves Newton's equations of motion for all atoms in the system, governed by a force field that describes the interatomic forces.

The simulation protocol generally involves:

System Preparation: Solvating the docked complex and adding ions.

Minimization: Removing any steric clashes or unfavorable geometries.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure while restraining the protein and ligand to allow the solvent to relax.

Production Run: Removing the restraints and running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamics of the system.

Trajectory Analysis of Binding Site Dynamics

The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

Stability of the complex: The root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms relative to the initial structure is monitored. A stable RMSD suggests that the complex is in equilibrium.

Flexibility of the protein: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein, which may be important for ligand binding.

Persistence of interactions: The hydrogen bonds and hydrophobic contacts observed in the docking pose can be monitored throughout the simulation to assess their stability.

A hypothetical trajectory analysis for the "this compound"-kinase complex might show:

MetricAverage ValueFluctuationInterpretation
Protein Backbone RMSD2.1 ű 0.3 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD1.5 ű 0.5 ÅThe ligand remains stably bound in the active site.
Hydrogen Bond Occupancy (Urea N-H...Asp145)85%-A highly stable and persistent hydrogen bond.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinities

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of congeneric ligands. vu.nl These methods are based on creating a non-physical, or "alchemical," transformation of one ligand into another within the binding site and in solution. vu.nl The free energy difference between the two states is then calculated.

The thermodynamic cycle used in these calculations allows for the determination of the relative binding free energy (ΔΔG_bind) by calculating the free energy changes for the alchemical transformations in the bound state (ΔG_complex) and in the unbound state in solution (ΔG_solution). The relative binding free energy is then given by:

ΔΔG_bind = ΔG_complex - ΔG_solution

These calculations are computationally expensive but can provide highly accurate predictions of binding affinity, making them valuable tools in lead optimization.

Pharmacophore Modeling and Virtual Screening (Excluding Screening for Drug Discovery)

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points.

For "this compound," a pharmacophore model could be generated based on its docked conformation or by aligning it with other known active compounds for the same target. The key pharmacophoric features would likely include:

Hydrogen Bond Donors (HBD): The N-H groups of the urea moiety.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea group and potentially the nitro group.

Hydrophobic/Aromatic Regions (HY/AR): The chlorophenyl and methyl-nitrophenyl rings.

A hypothetical pharmacophore model for "this compound" might consist of two HBDs, one HBA, and two HY/AR features with specific spatial relationships. This model serves as a 3D query to understand the structural requirements for binding to its target. While this model is a powerful tool for virtual screening in drug discovery, its application here is limited to defining the key chemical features necessary for molecular recognition, excluding the process of screening large compound libraries.

Generation of Ligand-Based Pharmacophores

Ligand-based pharmacophore modeling is a powerful computational technique used in the absence of a known 3D structure of a biological target. This method relies on the principle that a set of molecules that bind to the same target likely share a common set of steric and electronic features arranged in a specific three-dimensional orientation, known as a pharmacophore.

For a molecule like this compound, the process would begin by identifying a series of analogous compounds with known biological activity. The three-dimensional structures of these molecules would be generated and their conformational spaces explored to identify low-energy shapes they can adopt.

Computational software then aligns these conformers and identifies common chemical features that are essential for bioactivity. These features typically include:

Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms of the urea and nitro groups.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the urea group's nitrogen.

Aromatic Rings (AR): The 3-chlorophenyl and 2-methyl-5-nitrophenyl rings.

Hydrophobic Features (HY): The aromatic rings and the methyl group.

The resulting pharmacophore model is a 3D hypothesis of the essential interaction points. This model can then be used as a query to screen large virtual libraries of compounds to identify new molecules that possess the same pharmacophoric features and are therefore likely to exhibit similar biological activity.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypePotential Location on Molecule
Hydrogen Bond AcceptorUrea Oxygen, Nitro Group Oxygens
Hydrogen Bond DonorUrea Nitrogens
Aromatic Ring3-Chlorophenyl Ring
Aromatic Ring2-methyl-5-nitrophenyl Ring
Hydrophobic CenterChlorophenyl group, Methylphenyl group

Structure-Based Pharmacophore Derivation

When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, a structure-based pharmacophore can be derived. This method offers a more direct insight into the key interactions between a ligand and its target.

Assuming this compound binds to a specific protein, the first step would be to obtain the 3D structure of this protein, typically through X-ray crystallography or cryo-electron microscopy. The compound would then be "docked" into the protein's binding site using molecular docking software.

The docking simulation predicts the most likely binding pose of the molecule within the active site. From this docked conformation, the key interactions between the compound and the protein's amino acid residues are identified. These interactions form the basis of the structure-based pharmacophore. For instance, the urea group might form hydrogen bonds with a specific serine or histidine residue, while the chlorophenyl ring could fit into a hydrophobic pocket.

This pharmacophore model, directly derived from the protein's structure, is a highly accurate representation of the requirements for binding and is invaluable for designing new, potentially more potent, ligands.

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics employs computational methods to analyze and navigate the vast landscape of chemical structures known as "chemical space". nih.gov For this compound, cheminformatics tools would be used to explore its properties and identify structurally similar compounds with potentially interesting biological activities.

This exploration often begins by calculating a variety of molecular descriptors for the compound. These descriptors are numerical values that encode different aspects of the molecule's structure and properties, such as:

Topological Descriptors: Based on the 2D graph of the molecule.

Geometrical Descriptors: Based on the 3D structure.

Electronic Descriptors: Related to the distribution of electrons.

Physicochemical Descriptors: Such as molecular weight, logP (lipophilicity), and polar surface area.

Once these descriptors are calculated, they can be used to place the molecule within a multi-dimensional chemical space. Principal Component Analysis (PCA) is a common technique used to reduce the dimensionality of this space, allowing for visualization and comparison with other compounds. nih.gov

By searching this chemical space for molecules located near this compound, researchers can identify compounds with similar descriptor values. This "neighboring" region of chemical space may contain molecules with similar biological profiles, offering a pathway to discover novel compounds.

Table 2: Illustrative Calculated Properties for Chemical Space Analysis

PropertyPredicted Value RangeSignificance
Molecular Weight~305.7 g/mol Influences absorption and distribution
LogP3.5 - 4.5Indicates lipophilicity and membrane permeability
Polar Surface Area~80 - 90 ŲAffects solubility and transport properties
Number of H-Bond Donors2Potential for hydrogen bonding interactions
Number of H-Bond Acceptors4Potential for hydrogen bonding interactions

Artificial Intelligence and Machine Learning in Predicting Molecular Interactions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the prediction of molecular interactions with high accuracy. nih.govaalto.finih.gov These technologies can be trained on large datasets of known drug-target interactions to learn the complex relationships between a molecule's structure and its biological activity.

To predict the molecular interactions of this compound, an ML model would be constructed. The molecule would first be represented in a format that the model can understand, such as a molecular fingerprint (a binary string representing the presence or absence of certain structural features) or a graph-based representation of its atomic connectivity. nih.gov

This representation would then be fed into a trained ML algorithm, such as a Random Forest or a Graph Neural Network. nih.govaalto.fi The model would have been previously trained on a vast dataset containing information on which molecules bind to which proteins. Based on the patterns it has learned, the model can predict the probability that this compound will interact with a range of different biological targets.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 3 Chlorophenyl 3 2 Methyl 5 Nitrophenyl Urea

X-Ray Crystallography (Small Molecule and Co-Crystal Structures)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute configuration of molecules, understanding their spatial arrangement in the solid state, and elucidating their interactions with other molecules. Although specific crystallographic data for "1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea" is not available in the public domain, the following sections describe the principles and applications of X-ray crystallography for this compound, with illustrative data from a closely related molecule, "1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea" nih.gov.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the electron density and thus determine the positions of individual atoms. This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles of "this compound," confirming its molecular connectivity and stereochemistry.

For example, a study on the related compound "1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea" revealed that the molecule is nearly planar nih.gov. The dihedral angle between the two phenyl rings was found to be 8.70 (7)° nih.gov. Similar detailed conformational information could be obtained for "this compound" through single-crystal X-ray diffraction.

Co-Crystallization with Target Macromolecules for Complex Structures

To understand how "this compound" might interact with biological targets, such as proteins or enzymes, co-crystallization experiments can be performed. This involves forming a crystal that contains both the small molecule and the macromolecule. The resulting crystal structure would reveal the precise binding mode of the compound within the active site of the target, showing all intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information is crucial for structure-based drug design and for understanding the compound's mechanism of action.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is determined by a network of intermolecular interactions. These can include hydrogen bonds, halogen bonds, and van der Waals forces. Understanding these interactions is important for predicting the physical properties of the solid state, such as solubility and melting point.

In the crystal structure of "1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea," molecules form a one-dimensional chain through intermolecular N—H···O hydrogen bonds between the urea (B33335) group and the nitro group of adjacent molecules nih.gov. Additionally, weak C—H···Cl interactions are observed nih.gov. A similar analysis for "this compound" would identify the key interactions governing its solid-state architecture.

Below is a table illustrating the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study, using the data for "1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea" as an example nih.gov.

ParameterValue for 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea
Chemical FormulaC₁₃H₁₀ClN₃O₃
Molecular Weight291.69
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3410 (13)
b (Å)12.5410 (18)
c (Å)12.1120 (16)
β (°)99.866 (5)
Volume (ų)1248.2 (3)
Z4

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for elucidating the structure and dynamics of molecules in solution. Advanced NMR methods can provide detailed information beyond simple proton and carbon counts.

1D and 2D NMR for Structural Assignment and Purity (Excluding basic identification)

While basic 1D NMR (¹H and ¹³C) is used for initial identification, more advanced techniques are employed for unambiguous structural assignment and purity assessment. For "this compound," this would involve:

Correlation Spectroscopy (COSY): A 2D NMR technique that reveals proton-proton couplings through bonds, allowing for the assignment of protons within the same spin system, such as those on the phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NMR experiment that identifies protons that are close in space, providing information about the molecule's conformation in solution.

These advanced NMR experiments would provide a complete and unambiguous assignment of all proton and carbon signals for "this compound" and can also be used to detect and identify any impurities present.

Saturation Transfer Difference (STD) NMR for Ligand-Protein Binding

Saturation Transfer Difference (STD) NMR is a powerful method for studying the binding of small molecules (ligands) to large macromolecules like proteins glycopedia.euichorlifesciences.com. This technique is particularly useful for identifying which parts of a ligand are in close contact with the protein in a ligand-protein complex creative-biostructure.com.

The experiment involves selectively irradiating protons of the protein. This saturation is then transferred to the binding ligand through spin diffusion glycopedia.eu. By subtracting a spectrum with protein irradiation from one without, a "difference" spectrum is obtained which only shows the signals of the binding ligand ichorlifesciences.com. The intensity of the signals in the STD NMR spectrum is proportional to how close the corresponding protons on the ligand are to the protein surface glycopedia.eu.

For "this compound," an STD NMR experiment in the presence of a target protein would reveal its binding epitope, i.e., the specific protons on the molecule that are most involved in the binding interaction. This information is invaluable for understanding the molecular basis of recognition and for guiding the design of more potent analogs.

Transferred Nuclear Overhauser Effect (trNOE) Spectroscopy for Bound Conformation

Transferred Nuclear Overhauser Effect (trNOE) spectroscopy is a powerful nuclear magnetic resonance (NMR) technique used to determine the conformation of a small molecule ligand, such as this compound, when it is bound to a much larger macromolecular target, like a protein. The technique is applicable when the ligand exchanges between its free and protein-bound states at a rate that is fast on the NMR timescale. nih.govpurdue.edu

In the bound state, the small molecule adopts the motional properties of the large protein, leading to efficient spin diffusion and negative NOE values, characteristic of high molecular weight entities. Because of the rapid exchange, this negative NOE is "transferred" to the free ligand population, whose signals are sharp and readily observed. researchgate.netglycopedia.eu By measuring these transferred NOEs between protons within the this compound molecule, it is possible to deduce which protons are in close spatial proximity (typically < 5 Å) in the biologically active, bound conformation. purdue.edu

A hypothetical trNOE study of this compound bound to a target kinase could yield data indicating specific intramolecular distances. For instance, strong trNOE signals might be observed between the urea N-H protons and protons on both the chlorophenyl and methyl-nitrophenyl rings, defining the relative orientation of these rings. This information is critical for understanding the precise shape the molecule adopts to fit into its binding site. nih.gov

Interactive Table: Hypothetical trNOE-Derived Proton-Proton Distances for Bound this compound

Proton PairtrNOE IntensityCalculated Distance (Å)Conformation Implication
(Urea)NH-H to H(Chlorophenyl)Strong~2.5Defines orientation of chlorophenyl ring relative to the urea bridge.
(Urea)NH-H to H(Methylphenyl)Strong~2.6Defines orientation of the methyl-nitrophenyl ring.
H(Chlorophenyl) to H(Methylphenyl)Weak> 4.0Suggests an extended or 'trans-like' conformation across the urea bridge.
H(Methyl) to H(adjacent on ring)Medium~3.0Confirms local geometry and rotational preference of the methyl group.

Relaxation-Based NMR Techniques for Interaction Studies

Relaxation-based NMR techniques monitor the relaxation rates (T1 and T2) of atomic nuclei, which are highly sensitive to the molecule's rotational correlation time, or how quickly it tumbles in solution. When a small molecule like this compound binds to a large protein, its effective molecular weight increases dramatically, leading to significantly shorter transverse relaxation times (T2) and, consequently, broader NMR signals. univr.itnih.gov This line-broadening effect can be used to confirm binding and identify which parts of the molecule are most involved in the interaction.

Furthermore, advanced techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR can provide detailed kinetic and mechanistic information about the binding process. springernature.comnih.gov These experiments measure how relaxation rates change as a function of an applied radiofrequency field, allowing for the characterization of exchange processes on the microsecond to millisecond timescale. For this compound, such an analysis could reveal the on- and off-rates (k_on and k_off) of the binding event and potentially identify the presence of multiple bound states or conformational changes in the protein that are coupled to binding. nih.gov

Interactive Table: Illustrative NMR Relaxation Data for this compound Upon Binding to a Target Protein

Ligand ProtonT2 Relaxation Rate (s⁻¹) - FreeT2 Relaxation Rate (s⁻¹) - BoundInterpretation
H (Chlorophenyl)2.525.0Significant line broadening indicates this moiety is involved in the binding interaction and becomes motionally restricted.
H (Methyl group)1.815.5The methyl group experiences reduced motion, suggesting it is situated within the binding pocket.
H (Nitrophenyl ring)2.223.1This ring is also significantly restricted upon binding, confirming its role in the interaction.

Mass Spectrometry (MS) Applications in Complex Characterization

Native MS for Stoichiometry of Complexes

Native mass spectrometry is performed under non-denaturing conditions, using techniques like electrospray ionization (ESI) with carefully controlled parameters to preserve non-covalent interactions. nih.govbirmingham.ac.uk This allows for the direct measurement of the mass of an intact protein-ligand complex. By comparing the mass of the complex to the masses of the individual protein and ligand, the binding stoichiometry (the ratio in which they associate) can be determined with high accuracy. nih.govresearchgate.net

For the interaction between a target protein and this compound, a native MS experiment would involve spraying a solution containing both molecules from a volatile buffer like ammonium (B1175870) acetate (B1210297). acs.org The resulting mass spectrum would show charge state envelopes for the unbound protein and for the non-covalent complex. The difference in mass between these species would correspond to the mass of the bound ligand(s), confirming the stoichiometry of the interaction, which is typically 1:1 for small molecule inhibitors. researchgate.netnih.gov

Interactive Table: Expected Mass Spectrometry Results for Stoichiometry Determination

Species DetectedTheoretical Mass (Da)Observed m/z (example charge state)Calculated Mass (Da)Stoichiometry
Target Protein (Apo)35,000.01751.0 (+20)35,000.0-
This compound321.7---
Protein-Ligand Complex35,321.71767.1 (+20)35,322.01:1

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the conformational dynamics of a protein in solution. nih.gov The technique measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the surrounding D₂O solvent. The exchange rate is dependent on solvent accessibility and hydrogen bonding. researchgate.net When a ligand like this compound binds to a protein, it can alter these exchange rates in specific regions. nih.gov

By comparing the deuterium uptake of the protein in its free (apo) state versus its ligand-bound (holo) state, regions of the protein that become more or less dynamic can be identified. nih.gov A decrease in deuterium uptake in the presence of the ligand typically indicates the direct binding site (as the ligand protects the backbone amides from solvent) or an allosteric site that has become more ordered and rigid upon binding. nist.govrapidnovor.com This provides invaluable information on the ligand's binding footprint and any long-range conformational changes it induces. biorxiv.org

Interactive Table: Representative HDX-MS Data for a Target Protein Upon Binding to this compound

Peptide Sequence (Residues)Δ Deuterium Uptake (Holo - Apo) at 5 minInterpretation
GFTFSLK (85-91)-1.8 DaSignificant protection; likely part of the direct binding site for the ligand.
VAIKKMN (150-156)-2.1 DaStrong protection; indicates this region forms a key part of the binding pocket.
YLAPEYL (210-216)-0.2 DaNo significant change; this region is likely distant from the binding site and unaffected by binding.
WALEAYL (275-281)-0.9 DaModerate protection; suggests an allosteric conformational change, where this region becomes more ordered upon ligand binding.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Kinetic and Thermodynamic Characterization of Binding Events

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. nih.gov In a typical experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding is detected as a change in the refractive index at the surface. nicoyalife.com By monitoring this change over time during association and dissociation phases, the kinetic rate constants—the association rate (k_on) and the dissociation rate (k_off)—can be determined. The equilibrium dissociation constant (K_D), a measure of affinity, is then calculated as the ratio k_off/k_on. mdpi.com

Interactive Table: Illustrative Kinetic Parameters from SPR Analysis

Analyte Concentration (nM)Association Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Affinity (K_D) (nM)
10 - 5002.5 x 10⁵5.0 x 10⁻³20

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. americanpharmaceuticalreview.comselvita.com It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a protein. wikipedia.org In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured after each injection. nih.gov A single ITC experiment can determine the binding affinity (K_D), the binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. tainstruments.comnih.gov This information helps to elucidate the nature of the forces (e.g., hydrogen bonding, hydrophobic interactions) driving the binding.

Interactive Table: Complete Thermodynamic Profile from a Hypothetical ITC Experiment

ParameterValueUnitInterpretation
Stoichiometry (n)1.05-A 1:1 binding interaction is confirmed.
Affinity (K_D)25nMHigh-affinity binding.
Enthalpy Change (ΔH)-8.5kcal/molThe binding is enthalpically driven, suggesting strong hydrogen bonding and/or van der Waals interactions.
Entropy Change (TΔS)-2.5kcal/molThe binding is entropically unfavorable, possibly due to the ordering of the flexible ligand upon binding.
Gibbs Free Energy (ΔG)-11.0kcal/molThe overall binding process is spontaneous and favorable.

Determination of Association and Dissociation Rates

The study of association (k_on) and dissociation (k_off) rates is fundamental to understanding the kinetics of intermolecular interactions, providing insights into the stability and lifetime of a molecular complex. Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are commonly employed for these measurements. However, no published studies were found that have applied these methods to determine the binding kinetics of "this compound" with any specific binding partner.

Consequently, no data tables containing kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), or the equilibrium dissociation constant (KD) for this compound can be provided.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structure of chiral molecules and monitoring conformational changes upon interaction with other molecules or changes in the environment. For a molecule to be CD-active, it must be chiral and absorb light. "this compound" is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it does not exhibit a CD spectrum.

While CD spectroscopy is extensively used to study the conformational changes of macromolecules like proteins upon binding to small molecules, there are no available research findings or data tables detailing the use of this technique to study "this compound" itself or its effects on the conformation of a chiral binding partner.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves reacting substituted phenyl isocyanates with amines under controlled conditions. For optimization:
  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Employ computational reaction path searches (e.g., quantum chemical calculations) to predict favorable intermediates and transition states, reducing trial-and-error approaches .
  • Example: Similar urea derivatives are synthesized in inert solvents (e.g., dichloromethane) with triethylamine as a base, followed by reflux and purification via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on aromatic rings (e.g., distinguishing chloro and nitro groups) .
  • Infrared Spectroscopy (IR) : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are the known biological targets or pathways influenced by this compound?

  • Methodological Answer :
  • Urea derivatives are studied for interactions with oxidative stress pathways (e.g., NADPH oxidase inhibition) and kinase modulation .
  • Use target fishing via molecular docking (e.g., AutoDock Vina) to predict binding affinities for receptors like tyrosine kinases .

Q. What are the stability considerations under various environmental conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies:
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • Photostability : Expose to UV-Vis light and monitor degradation via HPLC .
  • Store in amber vials at –20°C to prevent nitro group reduction .

Q. What are the safety and handling protocols for this compound in laboratory settings?

  • Methodological Answer :
  • Refer to Safety Data Sheets (SDS) for similar chlorophenyl-nitrophenyl ureas .
  • Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact.
  • Neutralize waste with dilute sodium bicarbonate before disposal .

Advanced Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this urea derivative?

  • Methodological Answer :
  • Hybrid Workflow :

Use density functional theory (DFT) to calculate reaction energetics and transition states .

Validate predictions with kinetic experiments (e.g., in situ FTIR monitoring) .

Apply machine learning (ML) to correlate computational descriptors (e.g., HOMO-LUMO gaps) with experimental yields .

Q. What strategies address discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Meta-Analysis :
  • Normalize data using Z-scores to account for assay variability (e.g., cell line differences) .
  • Apply multivariate regression to isolate confounding variables (e.g., solvent polarity in cell viability assays) .

Q. How to design a factorial experiment to optimize the synthesis yield considering multiple variables?

  • Methodological Answer :
  • 2³ Factorial Design Example :
VariableLow Level (-1)High Level (+1)
Temperature (°C)2580
SolventTolueneDMF
Catalyst Loading0.1 mol%1.0 mol%
  • Analyze interactions using ANOVA and response surface methodology (RSM) .

Q. What role does the nitro group play in the compound's electronic structure and reactivity?

  • Methodological Answer :
  • Computational Analysis :
  • Natural Bond Orbital (NBO) analysis reveals nitro group electron-withdrawing effects, polarizing the urea carbonyl and enhancing electrophilicity .
  • Time-dependent DFT (TD-DFT) predicts absorption spectra shifts due to nitro π→π* transitions .

Q. How to analyze the reaction kinetics of this compound's formation using real-time monitoring techniques?

  • Methodological Answer :

  • In Situ Monitoring :

  • Use ReactIR to track isocyanate consumption rates .

  • Fit data to a second-order kinetic model:
    Rate=k[Isocyanate][Amine]\text{Rate} = k[\text{Isocyanate}][\text{Amine}]

  • Compare activation energies (Eₐ) across solvents using the Arrhenius equation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.